![molecular formula C24H28N2O2 B1246973 (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine
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Overview
Description
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine is a natural product found in Bacillus with data available.
Scientific Research Applications
Antifungal Activity
Studies have investigated the antifungal properties of compounds similar to (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine. For example, Bello, Idris, and Shallangwa (2018) synthesized Schiff base ligands and copper(II) complexes derived from 6-hydroxyflavone Schiff bases, showing potential antifungal activity against species like Aspergillus niger and Candida albicans (Bello, Idris, & Shallangwa, 2018).
Antimicrobial Properties
Compounds with structures related to (E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine have been studied for their antimicrobial properties. For instance, Rai et al. (2010) synthesized chromeno[2,3-b]-pyrimidine derivatives exhibiting potential as antimicrobial agents (Rai et al., 2010).
Building Blocks for Biologically Active Substances
The compound and its derivatives serve as building blocks for substances with various biological activities. Silva et al. (2020) described a procedure for preparing nitro-imine derivatives from Camphor, useful in creating substances with activities like anticonvulsant and antimicrobial (Silva et al., 2020).
Synthesis of Novel Derivatives
Various novel derivatives of the compound have been synthesized for research in medicinal chemistry. Kumar et al. (2016) synthesized triazolyl pyranochromen-2(1H)-ones, evaluating their antibacterial activity against multiple bacterial strains (Kumar et al., 2016).
Catalysis in Heterocycle Synthesis
These compounds also find applications in catalysis for synthesizing heterocycles. Gupta et al. (2015) reported the use of an imine-based copper(II) catalyst for synthesizing oxygen-containing heterocycles like 2-amino-4H-chromenes (Gupta et al., 2015).
properties
Product Name |
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine |
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Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine |
InChI |
InChI=1S/C24H28N2O2/c1-15-7-9-21-17(11-15)19(13-23(3,4)27-21)25-26-20-14-24(5,6)28-22-10-8-16(2)12-18(20)22/h7-12H,13-14H2,1-6H3/b25-19+,26-20+ |
InChI Key |
AFTOQEMNUXGPLZ-FQHZWJPGSA-N |
Isomeric SMILES |
CC1=CC\2=C(OC(C/C2=N\N=C/3\C4=C(OC(C3)(C)C)C=CC(=C4)C)(C)C)C=C1 |
SMILES |
CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=NN=C3CC(OC4=C3C=C(C=C4)C)(C)C)(C)C |
synonyms |
limnazine N,N'-bis(2,2,6-trimethylchroman-4-ylidene)azine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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